molecular formula C20H24N4O3 B14685739 Glycyl-L-phenylalanyl-L-phenylalaninamide CAS No. 34367-79-8

Glycyl-L-phenylalanyl-L-phenylalaninamide

Cat. No.: B14685739
CAS No.: 34367-79-8
M. Wt: 368.4 g/mol
InChI Key: FGCIXAIKBNQNPD-IRXDYDNUSA-N
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Description

Glycyl-L-phenylalanyl-L-phenylalaninamide is a tripeptide compound composed of glycine, L-phenylalanine, and L-phenylalaninamide. It is a derivative of the naturally occurring amino acids and is known for its role in various biochemical processes. The compound has a molecular formula of C20H23N3O4 and a molecular weight of 369.41 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycyl-L-phenylalanyl-L-phenylalaninamide can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a solid resin support. The process typically includes the following steps:

    Attachment of the first amino acid: The first amino acid, glycine, is attached to a solid resin support.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, L-phenylalanine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

    Repetition: The deprotection and coupling steps are repeated for the addition of L-phenylalaninamide.

    Cleavage: The completed peptide is cleaved from the resin support and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-phenylalanyl-L-phenylalaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Glycyl-L-phenylalanyl-L-phenylalaninamide has various applications in scientific research, including:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle.

    Industry: Utilized in the production of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Glycyl-L-phenylalanyl-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, protein synthesis, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycyl-L-phenylalanyl-L-phenylalaninamide is unique due to its specific sequence and structure, which confer distinct biochemical properties. Its ability to form stable peptide bonds and interact with various molecular targets makes it valuable for research and industrial applications .

Properties

CAS No.

34367-79-8

Molecular Formula

C20H24N4O3

Molecular Weight

368.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanamide

InChI

InChI=1S/C20H24N4O3/c21-13-18(25)23-17(12-15-9-5-2-6-10-15)20(27)24-16(19(22)26)11-14-7-3-1-4-8-14/h1-10,16-17H,11-13,21H2,(H2,22,26)(H,23,25)(H,24,27)/t16-,17-/m0/s1

InChI Key

FGCIXAIKBNQNPD-IRXDYDNUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CN

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN

Origin of Product

United States

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